Ethyl 2,7-Dichloroquinazoline-4-acetate
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Overview
Description
Ethyl 2,7-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-Dichloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and an organic solvent.
Major Products
Substitution Reactions: Products include substituted quinazolines with various functional groups.
Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazolines.
Coupling Reactions: Products include biaryl quinazolines.
Scientific Research Applications
Ethyl 2,7-Dichloroquinazoline-4-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,7-Dichloroquinazoline-4-acetate can be compared with other quinazoline derivatives:
2,4-Dichloroquinazoline: Similar in structure but lacks the ethyl acetate group, leading to different reactivity and applications.
2,7-Dichloroquinazoline: The parent compound without the ethyl acetate group, used as a precursor in the synthesis of this compound.
Quinazoline N-oxides: Oxidized derivatives with different biological activities.
This compound is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10Cl2N2O2 |
---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
ethyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-11(17)6-10-8-4-3-7(13)5-9(8)15-12(14)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
KXKNMCGHNJETRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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